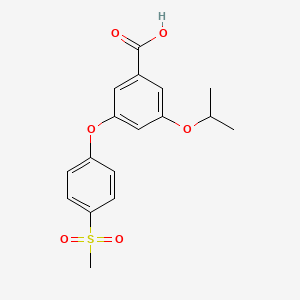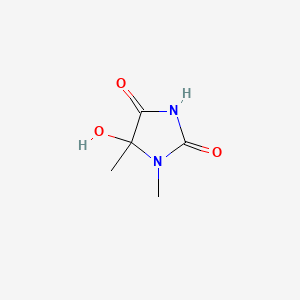
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole
Vue d'ensemble
Description
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole is a compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an indazole moiety, a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of these functional groups makes it a valuable candidate for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts or the Ugi reaction.
Introduction of the Indazole Moiety: The indazole ring can be introduced through cyclization reactions involving hydrazines and ketones or aldehydes.
Coupling of the Piperidine and Indazole Rings: The final step involves coupling the piperidine and indazole rings through an ether linkage, typically using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: NaN3 in DMF, NaOMe in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds such as 1-isopropyl-4-piperidinol and 1-isopropyl-4-piperidone share the piperidine ring structure.
Indazole Derivatives: Compounds like 1H-indazole-3-carboxylic acid and 1H-indazole-5-carboxamide share the indazole moiety.
Uniqueness
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole is unique due to the combination of the piperidine and indazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C15H21N3O |
|---|---|
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
5-(1-propan-2-ylpiperidin-4-yl)oxy-1H-indazole |
InChI |
InChI=1S/C15H21N3O/c1-11(2)18-7-5-13(6-8-18)19-14-3-4-15-12(9-14)10-16-17-15/h3-4,9-11,13H,5-8H2,1-2H3,(H,16,17) |
Clé InChI |
LYJDSIDFTHJKMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(CC1)OC2=CC3=C(C=C2)NN=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(azetidin-3-ylmethyl)amino]-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)benzamide](/img/structure/B8446816.png)

![Tert-butyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B8446823.png)
![3-(6-Chloropyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin](/img/structure/B8446827.png)





![5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine](/img/structure/B8446873.png)



